molecular formula C18H13FN4OS B2592137 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049446-39-0

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2592137
CAS No.: 1049446-39-0
M. Wt: 352.39
InChI Key: AHCTYEZZVGOBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a recognized and potent inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Research has demonstrated its efficacy in selectively inhibiting AMPK activity, leading to the suppression of acetyl-CoA carboxylase 1 (ACC1) phosphorylation . This specific mechanism makes it a critical pharmacological tool for investigating the role of AMPK in various disease contexts. Its application is particularly valuable in cancer research, where AMPK signaling influences tumor cell metabolism, survival, and growth . By modulating this key energy-sensing pathway, researchers can probe the metabolic dependencies of cancer cells and assess the therapeutic potential of AMPK inhibition. Further studies utilize this compound to explore AMPK's function in metabolic disorders, such as diabetes and obesity, where its role in glucose and lipid metabolism is paramount . The compound thus provides a precise means to dissect complex signaling networks and validate AMPK as a target in preclinical models.

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-14-5-3-13(4-6-14)15-10-23-16(11-25-18(23)22-15)17(24)21-9-12-2-1-7-20-8-12/h1-8,10-11H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCTYEZZVGOBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are efficient for constructing the imidazo[2,1-b]thiazole scaffold . Common reagents used in these reactions include thiourea, acetone, and various substituted benzoyl bromides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the imidazo[2,1-b]thiazole scaffold .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as inhibitors of viral replication. The compound has been investigated for its efficacy against hepatitis C virus (HCV) NS4B, showing promising results in inhibiting viral replication through structure-activity relationship (SAR) studies.

Key Findings:

  • Inhibition of HCV NS4B : The compound demonstrated significant inhibitory activity against HCV NS4B, which is crucial for viral replication. SAR studies indicated that modifications to the imidazo[2,1-b]thiazole scaffold enhanced antiviral potency .
  • Mechanism of Action : The compound's mechanism involves disruption of viral protein interactions essential for replication, making it a candidate for further development as an antiviral agent.

Anticancer Applications

The compound's structure suggests potential anticancer properties due to its ability to interact with various molecular targets involved in cancer progression.

Case Studies:

  • Pin1 Inhibition : A series of thiazole derivatives were synthesized and evaluated for their ability to inhibit Pin1, a protein implicated in cancer cell proliferation. Compounds similar to 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide showed low micromolar IC50 values against Pin1, indicating strong anticancer activity .
  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties against various pathogens.

Research Insights:

  • Thiazole Derivatives in Antimicrobial Activity : Research indicates that modifications to the thiazole ring can enhance antimicrobial efficacy. Compounds with electron-withdrawing groups at specific positions exhibited improved activity against bacterial strains .
  • Potential Against Leishmaniasis : Hybrid phthalimido-thiazoles have shown promising leishmanicidal activity, suggesting that similar derivatives could be effective against Leishmania species .

Summary Table of Applications

Application TypeActivityKey Findings
AntiviralHCV NS4B InhibitorSignificant inhibition observed; SAR studies support modifications for enhanced potency
AnticancerPin1 InhibitorLow micromolar IC50 values; induces apoptosis in cancer cell lines
AntimicrobialBroad-spectrumEnhanced activity with specific thiazole modifications; promising against Leishmania

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific cancer type being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other imidazo[2,1-b]thiazole derivatives, which differ primarily in substituents on the phenyl ring, pyridine/pyrrolidine modifications, and appended functional groups. Below is a detailed comparison with key analogs:

Key Structural and Functional Differences

Substituent Effects on Bioactivity The 4-fluorophenyl group in the target compound is a common pharmacophore in medicinal chemistry, enhancing metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 5k with a simple phenyl group) . Piperazine-containing analogs (e.g., 5l, 5k) exhibit enhanced cytotoxicity, likely due to improved solubility and interactions with kinase targets like VEGFR2 .

Impact of Heterocyclic Appendages

  • The pyridin-3-ylmethyl group in the target compound differs from the acetamide-linked pyridine derivatives (e.g., 5g, 5l), which may alter pharmacokinetic properties such as membrane permeability.
  • Compounds with bulky substituents (e.g., 5l’s 4-methoxybenzyl-piperazine) show higher inhibitory activity against cancer cell lines, suggesting steric and electronic effects are critical .

Comparative Bioactivity Compound 5l outperforms the reference drug sorafenib in MDA-MB-231 inhibition (IC₅₀ = 1.4 μM vs. 5.2 μM), highlighting the importance of chlorine and piperazine substituents .

Biological Activity

6-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound belonging to the class of imidazo[2,1-b]thiazoles, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₄FN₅O
  • Molecular Weight : 319.3357 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases implicated in cancer progression. The compound has shown significant inhibitory effects on FLT3 (FMS-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). In vitro studies have demonstrated that this compound exhibits potent anti-leukemic activity against FLT3-dependent cell lines such as MV4-11.

Efficacy Against Cancer Cell Lines

In a study evaluating the efficacy of various imidazo[2,1-b]thiazole derivatives, this compound was found to demonstrate:

Cell Line IC50 (μM) Activity
MV4-110.002Potent anti-leukemic activity
Hela>10Minimal activity

These results indicate a selective cytotoxicity towards FLT3-dependent cells while sparing FLT3-independent cells, suggesting a targeted therapeutic potential for AML treatment .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence the compound's potency and selectivity. For instance:

  • The presence of a 4-fluorophenyl group enhances binding affinity to FLT3.
  • Variations in the pyridine moiety can affect the overall biological activity and pharmacokinetics.

A comparative analysis with other derivatives indicates that maintaining the imidazo[2,1-b]thiazole core while varying substituents can yield compounds with improved efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • FLT3 Inhibition : A derivative similar to this compound showed an IC50 value of 0.022 μM in enzymatic assays against FLT3, indicating strong inhibition .
  • Anti-tumor Activity : Compounds from the same class have been shown to inhibit cell proliferation in pancreatic cancer models by targeting focal adhesion kinase (FAK), suggesting broader applications beyond hematological malignancies .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm; pyridyl protons at δ ~8.3–8.8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C19H14FN4OS: 381.082).
  • X-ray Crystallography : Resolve 3D structure, particularly for analogs with substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .

How can molecular docking studies inform the design of derivatives with improved target selectivity?

Q. Advanced Research Focus

Target Selection : Prioritize receptors with structural data (e.g., VEGFR2 PDB: 4ASD).

Docking Workflow :

  • Prepare ligand (compound) and protein (receptor) files using tools like AutoDock Vina.
  • Define binding pockets based on co-crystallized ligands (e.g., sorafenib in VEGFR2).

Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50 values to refine models .

What experimental strategies mitigate metabolic instability in preclinical models?

Q. Advanced Research Focus

  • In Vitro Metabolism : Use liver microsomes (human/rat) to identify major metabolites (e.g., CYP3A4-mediated oxidation).
  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., fluorine) to block oxidation sites.
    • Replace labile amides with bioisosteres (e.g., 1,2,3-triazoles) .
  • In Vivo PK Studies : Monitor plasma half-life (t1/2) and AUC in rodent models post-optimization .

How do substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact biological activity?

Q. Basic Research Focus

  • Electron Effects : Fluorine’s electronegativity enhances metabolic stability but may reduce π-π stacking in hydrophobic pockets.
  • Biological Data :
    • 4-Fluorophenyl : IC50 = 1.4 µM (MDA-MB-231); improved selectivity over HepG2 (IC50 = 22.6 µM) .
    • 4-Chlorophenyl : Higher lipophilicity increases nonspecific cytotoxicity (e.g., lower selectivity) .
      Methodology : Synthesize analogs via parallel synthesis and compare using standardized NCI-60 assays .

What in vitro models are appropriate for evaluating off-target effects?

Q. Advanced Research Focus

  • Panel Screening : Use broad kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity.
  • Toxicity Assays :
    • hERG Inhibition : Patch-clamp assays to predict cardiotoxicity.
    • Cytokine Release : Human PBMCs to evaluate immunotoxicity .
      Data Interpretation : Prioritize compounds with >100-fold selectivity for the primary target.

How can researchers address low solubility in aqueous buffers during formulation?

Q. Basic Research Focus

  • Co-Solvents : Use DMSO/PEG-400 mixtures for in vitro studies (≤0.1% DMSO to avoid cellular toxicity).
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .
  • Salt Formation : Explore hydrochloride or mesylate salts for improved dissolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.